Cas no 2361877-62-3 (N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide)

N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide is a specialized heterocyclic compound featuring a fluorophenyl-substituted oxazole core coupled with a cyanomethyl carboxamide functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the 4-fluorophenyl moiety enhances metabolic stability and binding affinity in target interactions, while the oxazole ring contributes to its rigidity and electronic properties. The cyanomethyl group offers versatility for further derivatization, making it a valuable intermediate in the synthesis of biologically active molecules. Its well-defined molecular architecture ensures consistent performance in research applications, particularly in the development of enzyme inhibitors or receptor modulators.
N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide structure
2361877-62-3 structure
Product Name:N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
CAS No:2361877-62-3
MF:C12H8FN3O2
MW:245.209225654602
CID:5378183
PubChem ID:139014510
Update Time:2025-06-08

N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(Cyanomethyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide
    • N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
    • Inchi: 1S/C12H8FN3O2/c13-9-3-1-8(2-4-9)10-7-11(18-16-10)12(17)15-6-5-14/h1-4,7H,6H2,(H,15,17)
    • InChI Key: SFEPVBZKQNJJFD-UHFFFAOYSA-N
    • SMILES: O1C(C(NCC#N)=O)=CC(C2=CC=C(F)C=C2)=N1

Experimental Properties

  • Density: 1.324±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 509.8±50.0 °C(Predicted)
  • pka: 6.60±0.46(Predicted)

N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687406-0.05g
N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
2361877-62-3 95.0%
0.05g
$212.0 2025-03-20

N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide Related Literature

Additional information on N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide

Recent Advances in the Study of N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide (CAS: 2361877-62-3)

The compound N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide (CAS: 2361877-62-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its oxazole core and fluorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense investigation.

One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted therapy. The presence of the cyanomethyl group is believed to enhance binding affinity, while the fluorophenyl moiety contributes to metabolic stability.

In addition to its kinase inhibitory activity, recent research has explored the compound's potential in neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound, including the parent molecule, showed neuroprotective effects in cellular models of Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways, although further in vivo studies are needed to validate these findings.

The synthetic routes to N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide have also been optimized in recent years. A novel one-pot synthesis method, published in Organic Letters, has significantly improved yield and purity, facilitating larger-scale production for preclinical studies. This advancement is critical for accelerating the compound's transition from bench to bedside.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including bioavailability and half-life, requires further optimization. Additionally, toxicity studies are ongoing to ensure its safety for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in these areas.

In conclusion, N-(cyanomethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide represents a compelling candidate for further drug development. Its multifaceted pharmacological properties and improved synthetic accessibility position it as a molecule of high interest in the chemical biology and pharmaceutical communities. Future research will likely focus on elucidating its full therapeutic potential and addressing remaining challenges in its development.

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